![molecular formula C24H20N2O B5129131 N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B5129131.png)
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide
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Overview
Description
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide, also known as BMQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential applications in the field of medicinal chemistry. BMQ exhibits a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide exerts its biological activities by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has also been found to inhibit the growth of bacterial and fungal strains by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA. Additionally, N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has been reported to inhibit the replication of the HIV and HCV viruses by inhibiting viral entry and viral RNA synthesis.
Advantages and Limitations for Lab Experiments
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It exhibits potent biological activities against a range of targets, making it a useful tool for studying various cellular pathways. However, N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide also has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise for synthesis. Additionally, the mechanism of action of N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide. One direction is to further elucidate the mechanism of action of N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide, which could lead to the development of more potent derivatives. Another direction is to explore the potential applications of N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide in the treatment of viral infections, such as HIV and HCV. Additionally, the development of more efficient synthesis methods for N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide could facilitate its use in large-scale drug discovery programs.
Synthesis Methods
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide can be synthesized by a variety of methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Ullmann-type coupling reaction, and the Buchwald-Hartwig amination reaction. The most commonly used method for the synthesis of N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-chloro-N-benzyl-N-methyl-4-phenylquinolinecarboxamide with phenylboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has also been found to possess antimicrobial activity against a range of bacterial and fungal strains. Additionally, N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has been shown to exhibit antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
properties
IUPAC Name |
N-benzyl-N-methyl-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-26(17-18-10-4-2-5-11-18)24(27)21-16-23(19-12-6-3-7-13-19)25-22-15-9-8-14-20(21)22/h2-16H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYAMTMKRGNHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-2-phenylquinoline-4-carboxamide |
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